Cas no 16561-29-8 (Phorbol 12-myristate 13-acetate)
Phorbol 12-myristate 13-acetate Chemical and Physical Properties
Names and Identifiers
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- Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
- 12-O-tetradecanoyl phorbol-13-acetate
- 4β-Phorbol 12-Myristate 13-Acetate
- Invivogen
- PHORBOL 12-MYRISTATE 13-ACETATE
- PMA
- PMA (TPA,Cocarcinogen A1,12-O-Tetradecanoyl-phorbol 13-Acetate,Phorbol 12-myristate 13-acetate)
- Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-de...
- 12-O-Tetradecanoylphorbol 13-acetate
- 4β,9α,12β,13α,20-Pentahydroxytiglia-1,6-dien-3-one 12-tetradecanoate 13-acetate
- TPA
- 12-o-tetradecanoyl phorbol acetate
- factora1
- Cocarcinogen A1
- Cocarcinogen C3
- pma(tumorpromoter)
- factora1[crotonoil]
- factora1(crotonoil)
- phorbolmyristateacetate
- phorbolacetate,myristate
- 12-O-Tetradecanoylphorbol-13-acetate
- ,9aalpha))-
- Factor A1
- Phorbol myristate acetate
- Factor A1 (croton oil)
- Phorbol ester
- Tetradecanoylphorbol acetate
- PMA (tumor promot
- Phorbol 12-myristate 13-acetate
-
- MDL: MFCD00036736
- Inchi: 1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1
- InChI Key: PHEDXBVPIONUQT-RGYGYFBISA-N
- SMILES: O(C(C([H])([H])[H])=O)[C@@]12[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@@]3([C@]4([H])C([H])=C(C([H])([H])[H])C([C@]4(C([H])([H])C(C([H])([H])O[H])=C([H])[C@@]3([H])[C@]1([H])C2(C([H])([H])[H])C([H])([H])[H])O[H])=O)O[H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
Computed Properties
- Exact Mass: 616.39800
- Monoisotopic Mass: 616.39751874 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 44
- Rotatable Bond Count: 17
- Complexity: 1150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 130
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 6.5
- Molecular Weight: 616.8
Experimental Properties
- Color/Form: White powder
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 162 °F (NTP, 1992)
- Boiling Point: 698.1°C at 760 mmHg
- Refractive Index: 1.4900 (estimate)
- Solubility: Insuluble (1.4E-5 g/L) (25 ºC),
- Water Partition Coefficient: Very soluble in methanol, soluble in DMSO, chloroform, ethanol or acetone, ether, ethyl acetate, DMF or acetonitrile. Insoluble in water.
- PSA: 130.36000
- LogP: 5.75290
- Refractive Index: Index of refraction: 1.55 (est)
- Solubility: DMSO: DMSO solutions can be stored dark at −20?#x00b0;C for at least six months.soluble
- Sensitiveness: Light Sensitive
- Vapor Pressure: 1.8X10-17 mm Hg at 25 °C (est)
Phorbol 12-myristate 13-acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315
- Warning Statement: P280
- Hazardous Material transportation number:2928
- WGK Germany:3
- Hazard Category Code: 38
- Safety Instruction: S36/37
- FLUKA BRAND F CODES:8-10
- RTECS:QH4377000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:4°C, protect from light
- Risk Phrases:R38
- Packing Group:II
- Safety Term:6.1(a)
- Packing Group:II
- Hazard Level:6.1(a)
Phorbol 12-myristate 13-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P849986-25mg |
Phorbol 12-myristate 13-acetate |
16561-29-8 | ≥98% | 25mg |
4,056.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SB767-5mg |
Phorbol 12-myristate 13-acetate |
16561-29-8 | 97% | 5mg |
1569.0CNY | 2021-07-16 | |
| TRC | P353475-1mg |
4b-Phorbol 12-Myristate 13-Acetate |
16561-29-8 | 1mg |
$ 69.00 | 2023-09-06 | ||
| TRC | P353475-2.5mg |
4b-Phorbol 12-Myristate 13-Acetate |
16561-29-8 | 2.5mg |
$ 138.00 | 2023-09-06 | ||
| TRC | P353475-5mg |
4b-Phorbol 12-Myristate 13-Acetate |
16561-29-8 | 5mg |
$ 230.00 | 2023-09-06 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0021-100mg |
Phorbol-12-Myristate-13-Acetate |
16561-29-8 | 98% | 100mg |
$490 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0021-10mg |
Phorbol-12-Myristate-13-Acetate |
16561-29-8 | 98% | 10mg |
$96 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0021-20mg |
Phorbol-12-Myristate-13-Acetate |
16561-29-8 | 98% | 20mg |
$150 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0198-1 mg |
Phorbol 12-myristate 13-acetate |
16561-29-8 | 99.50% | 1mg |
¥500.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0198-5 mg |
Phorbol 12-myristate 13-acetate |
16561-29-8 | 99.50% | 5mg |
¥1200.00 | 2022-04-26 |
Phorbol 12-myristate 13-acetate Suppliers
Phorbol 12-myristate 13-acetate Related Literature
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Wenfeng Liu,Yonglian Li,Xi Zheng,Kun Zhang,Zhiyun Du Food Funct. 2015 6 3712
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Additional information on Phorbol 12-myristate 13-acetate
Phorbol 12-myristate 13-acetate (CAS No. 16561-29-8): A Comprehensive Overview of Its Biochemical Significance and Recent Applications
Phorbol 12-myristate 13-acetate, with the chemical identifier CAS No. 16561-29-8, is a well-documented compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This triterpenoid derivative, primarily known for its structural similarity to phorbol, a natural product found in the leaves of the Dendrobium plant, exhibits a range of pharmacological properties that make it a valuable tool in both academic and industrial settings.
The compound's unique molecular structure, characterized by a highly lipophilic nature due to the presence of myristoyl and acetyl groups, contributes to its remarkable ability to interact with cellular membranes. This property has been extensively studied for its role in modulating various signaling pathways, particularly those involving protein kinase C (PKC) activation. PKC enzymes are integral to numerous cellular processes, including proliferation, differentiation, and apoptosis, making Phorbol 12-myristate 13-acetate a subject of intense interest in cancer research.
Recent advancements in the study of Phorbol 12-myristate 13-acetate have highlighted its potential in oncology. Research indicates that this compound can selectively activate certain isoforms of PKC, leading to the induction of apoptosis in tumor cells while sparing healthy cells. This selective toxicity has been observed in various types of cancer, including breast, prostate, and pancreatic cancer. Furthermore, preclinical studies have demonstrated that Phorbol 12-myristate 13-acetate can enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy regimens.
In addition to its anti-cancer properties, Phorbol 12-myristate 13-acetate has shown promise in other therapeutic areas. For instance, studies have explored its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate PKC signaling has been linked to improved neuronal survival and reduced inflammation, two key factors in the pathogenesis of these conditions. Emerging research also suggests that Phorbol 12-myristate 13-acetate may have applications in cardiovascular disease management by influencing lipid metabolism and reducing oxidative stress.
The biochemical mechanism of action of Phorbol 12-myristate 13-acetate involves its interaction with PKC enzymes, which are transmembrane signaling proteins. Upon binding to these enzymes, the compound induces conformational changes that activate downstream signaling cascades. These cascades ultimately lead to changes in gene expression and cellular behavior. The specificity of this interaction has been a focus of research aimed at developing derivatives with enhanced selectivity and reduced side effects.
The synthesis and characterization of Phorbol 12-myristate 13-acetate have been refined over the years, leading to improved methodologies for its production. Modern synthetic techniques allow for high-purity preparations that are essential for rigorous biochemical studies. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound, ensuring that researchers are working with consistent and reliable material.
The pharmacokinetic profile of Phorbol 12-myristate 13-acetate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Studies have shown that while the compound exhibits good membrane permeability due to its lipophilic nature, its systemic availability may be limited by rapid metabolism. Efforts are ongoing to develop strategies to enhance its bioavailability while maintaining its biological activity.
The ethical considerations surrounding the use of Phorbol 12-myristate 13-acetate in clinical settings are also important. While preclinical studies suggest significant therapeutic potential, further research is needed to fully understand its safety profile and long-term effects. Collaborative efforts between academia and industry are essential for advancing this research from laboratory settings to clinical trials where it can be evaluated in human populations.
In conclusion, Phorbol 12-myristate 13-acetate, identified by CAS No. 16561-29-8, represents a fascinating compound with diverse applications in biochemical research and pharmaceutical development. Its unique ability to modulate PKC signaling has opened up new avenues for treating various diseases, particularly cancer. Continued research into its mechanisms of action, synthesis methods, pharmacokinetics, and safety profile will be crucial for realizing its full therapeutic potential.
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